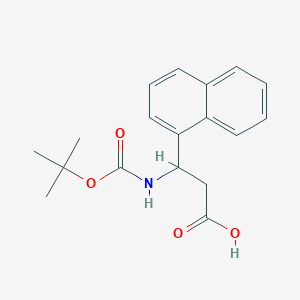

(R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid

CAS No.: 268209-95-6

Cat. No.: VC1989612

Molecular Formula: C18H21NO4

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 268209-95-6 |

|---|---|

| Molecular Formula | C18H21NO4 |

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |

| Standard InChI | InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |

| Standard InChI Key | YDSAGJMVVUBPOK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC2=CC=CC=C21 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC2=CC=CC=C21 |

Introduction

Chemical Properties and Structure

Basic Identification

The following table presents the key identification parameters of (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid:

Physical Properties

(R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid typically appears as an amorphous white powder. Being a racemic mixture, it lacks optical rotation. The compound contains several functional groups that determine its reactivity: a carboxylic acid group, a Boc-protected amino group, and a naphthalene ring. These functional groups enable the compound to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Structural Features

The structure of (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid consists of:

-

A naphthalene ring attached to the β-carbon position

-

A carboxylic acid group at the end of the propionic acid backbone

-

A Boc-protected amino group at the β-carbon position

-

A stereogenic center at the β-carbon position, present as a racemic mixture

This structure makes the compound particularly useful for peptide synthesis and pharmaceutical applications, as it introduces both rigidity and specific binding properties through the naphthalene ring .

Synthesis Methods

General Synthetic Routes

The synthesis of (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid typically involves several key steps. One common approach starts with 3-amino-3-arylpropionic acid derivatives, as described in research literature . The synthesis often includes:

-

Introduction of the naphthyl group at the β-position of the propionic acid backbone

-

Protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine

The reaction conditions frequently include the use of organic solvents and catalysts to facilitate coupling reactions .

Stereochemical Considerations

As a racemic mixture, (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid contains both stereoisomers. For applications requiring a specific stereoisomer, chiral resolution techniques can be employed. These may include:

-

Diastereomeric salt formation

-

Chiral high-performance liquid chromatography (HPLC)

-

Enzymatic resolution

Research has shown that chiral resolution can be achieved using compounds such as (S)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), which has been used to resolve racemic mixtures of similar compounds.

Alternative Synthesis Approaches

Recent advancements in synthetic methods offer alternative approaches for the preparation of β-amino acids. For instance, a method described for N-Boc-β3-amino acid methyl esters provides a safer alternative to traditional hazardous homologation reactions . While this method specifically describes β3-amino acids, the principles could be adapted for the synthesis of compounds like (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid.

Another approach involves the 1,3-migratory nitrene C(sp3)−H insertion reaction, where N-Boc-protected α-amino acids are synthesized in two steps from linear or branched carboxylic acid feedstocks . This method could potentially be modified for the synthesis of β-amino acids with a naphthyl group.

Applications

Peptide Synthesis

(R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid serves as a crucial building block in peptide synthesis. Its unique structure allows researchers to create complex peptides with specific biological activities. The incorporation of this compound into peptides can:

-

Introduce conformational constraints

-

Enhance binding affinity to specific receptors

-

Improve metabolic stability

-

Modify the pharmacokinetic properties of the resulting peptides

The Boc protecting group on the amino functionality makes it particularly suitable for solid-phase peptide synthesis, allowing for controlled and sequential addition of amino acids .

Drug Development

In pharmaceutical research, (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid is used in the development of drugs that target specific receptors. The naphthyl group enhances binding affinity, potentially increasing efficacy while reducing side effects compared to traditional compounds. Applications in drug development include:

-

Design of enzyme inhibitors

-

Development of receptor antagonists or modulators

-

Creation of peptidomimetics with improved pharmacological properties

-

Synthesis of biologically active compounds targeting neurological disorders

Research indicates that compounds with similar structures may act as antagonists or modulators of excitatory neurotransmitter receptors, making them potential candidates for treating conditions such as depression, anxiety, and neurodegenerative diseases .

Biochemical Research

(R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid plays a significant role in studying protein interactions and enzyme activities. Its structure allows for specific binding to molecular targets, providing insights into:

-

Metabolic pathways

-

Disease mechanisms

-

Protein-ligand interactions

-

Structure-activity relationships

The compound's unique binding properties make it valuable for understanding the molecular basis of various biological processes, contributing to the development of therapeutic agents .

Material Science

In material science, (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid can be incorporated into polymer systems, leading to the creation of advanced materials with tailored properties. Applications include:

-

Development of biocompatible materials

-

Creation of drug delivery systems

-

Synthesis of materials with specific optical or mechanical properties

-

Design of self-assembling systems

The naphthalene ring provides rigidity and specific interactions that can influence the physical properties of the resulting materials .

Analytical Chemistry

(R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid aids in the development of analytical methods for detecting and quantifying amino acids and peptides. Its unique structure makes it useful for:

-

Development of chromatographic separation methods

-

Creation of chemical sensors

-

Spectroscopic analysis of complex mixtures

-

Quality control in pharmaceutical manufacturing

The compound's distinctive spectroscopic properties, particularly due to the naphthalene ring, make it valuable for analytical applications .

Comparative Analysis with Similar Compounds

Comparison with Structural Analogs

Various structural analogs of (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid exhibit different properties and applications:

These structural variations affect the compounds' reactivity, binding properties, and applications in different fields of research.

Research Findings and Case Studies

Role in Peptide Synthesis and Peptidomimetics

Research has demonstrated the utility of (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid in peptide synthesis. The compound serves as a building block that introduces conformational constraints and specific binding properties. Studies have shown that peptides containing this β-amino acid derivative exhibit:

-

Enhanced stability against enzymatic degradation

-

Improved binding affinity to specific receptors

-

Modified secondary structures, such as β-turns and helices

-

Altered pharmacokinetic properties

These properties make peptides containing (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid valuable for pharmaceutical applications .

Applications in Medicinal Chemistry

In medicinal chemistry, compounds containing the 3-amino-3-(1-naphthyl)propionic acid moiety have shown potential therapeutic applications. Research indicates that such compounds may exhibit:

-

Anti-inflammatory activities

-

Analgesic properties

-

Enzyme inhibition capabilities

-

Receptor modulation effects

For example, the compound B-11 with a naphthyl group showed 60% lysis for the NINOA strain in Trypanosoma cruzi studies, suggesting potential antiparasitic activity .

Challenges in Synthesis and Purification

Research has identified several challenges in the synthesis and purification of (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid and its derivatives:

-

Steric hindrance from the naphthyl group can affect reaction rates and yields

-

Separation of stereoisomers requires specialized techniques

-

Protection and deprotection strategies must be carefully designed

-

Purification may require multiple steps to achieve high purity

Researchers have developed strategies to address these challenges, such as:

-

Extended reaction times (12-24 hours) for acylation steps

-

Microwave-assisted synthesis to enhance reaction kinetics

-

Use of bulky coupling agents (PyBOP or HATU) to improve steric accessibility

-

Chiral HPLC for separation of stereoisomers

Future Perspectives

Advances in Synthetic Methods

Future research on (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid will likely focus on developing more efficient and stereoselectioe synthetic methods. Potential avenues include:

-

Asymmetric catalysis for direct synthesis of specific stereoisomers

-

Enzyme-catalyzed reactions for green chemistry approaches

-

Flow chemistry for improved scalability and reproducibility

-

Novel protection and deprotection strategies for increased efficiency

These advances would make the compound more accessible for research and industrial applications .

Integration with Emerging Technologies

The integration of (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid with emerging technologies offers exciting possibilities:

-

Incorporation into peptide-based nanomaterials

-

Use in 3D bioprinting applications

-

Development of smart drug delivery systems

-

Application in peptide display technologies for drug discovery

These integrations could expand the utility of this compound in various fields, from healthcare to materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume